molecular formula C7H4Br2N2S B3049924 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole CAS No. 2255-78-9

4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole

Cat. No.: B3049924
CAS No.: 2255-78-9
M. Wt: 308 g/mol
InChI Key: UBUAJYFTFANRQH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole typically involves the bromination of benzo[1,2,5]thiadiazole derivatives. One common method includes the reaction of 4-bromo-7-methylbenzo[c][1,2,5]thiadiazole with bromine in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various functionalized benzo[1,2,5]thiadiazole derivatives .

Scientific Research Applications

4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in organic electronics, it may interact with other components to enhance electronic properties .

Comparison with Similar Compounds

  • 4,7-Dibromo-5,6-dimethylbenzo[c][1,2,5]thiadiazole
  • 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole
  • 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole
  • 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile

Comparison: 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole is unique due to its specific bromomethyl functional group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required .

Properties

IUPAC Name

4-bromo-7-(bromomethyl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2S/c8-3-4-1-2-5(9)7-6(4)10-12-11-7/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUAJYFTFANRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465225
Record name 4-BROMO-7-BROMOMETHYL-BENZO[1,2,5]THIADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2255-78-9
Record name 4-BROMO-7-BROMOMETHYL-BENZO[1,2,5]THIADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (9.78 ml) was added to a solution of 4-methylbenzo[c][1,2,5]thiadiazole (commercially available) (15 g) in aqueous hydrobromic acid (48%) (100 ml). The reaction mixture was heated at reflux temperature for 2 hours. The reaction mixture was allowed to cool to ambient temperature and diluted with aqueous sodium metabisulfite (20 g in 250 ml water). The mixture was extracted twice with dichloromethane. The combined organic phases were washed with water and brine, dried over sodium sulfate, and concentrated to give a mixture of brominated products. This mixture was suspended in α,α,α-trifluorotoluene (250 ml) and N-bromosuccinimide (“NBS”) (13.88 g) and 2,2′-azobis(2-methylpropionitrile) (“AIBN”) (0.640 g) were added. The reaction mixture was heated at 90° C. for 3 hours. The reaction mixture was allowed to cool to ambient temperature and was diluted with dichloromethane (600 ml) and aqueous hydrochloric acid (1M) (300 ml). The phases were separated and the organic layer was washed successively with aqueous hydrochloric acid (1M) (2×250 ml), water (200 ml) and brine (200 ml), dried over sodium sulfate and concentrated to give 4-bromo-7-bromomethyl-benzo[1,2,5]thiadiazole (29.05 g) as a yellow solid. 1H-NMR (400 MHz, CDCl3): 7.82 (d, 1H), 7.54 (d, 1H), 4.94 (s, 2H) ppm.
Quantity
9.78 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
13.88 g
Type
reactant
Reaction Step Two
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole

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